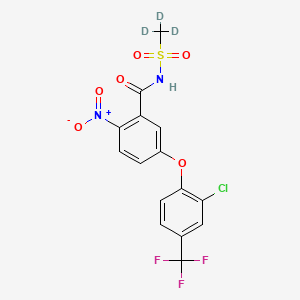

Fomesafen-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H10ClF3N2O6S |

|---|---|

Peso molecular |

441.8 g/mol |

Nombre IUPAC |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-N-(trideuteriomethylsulfonyl)benzamide |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22)/i1D3 |

Clave InChI |

BGZZWXTVIYUUEY-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])S(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

SMILES canónico |

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

Fomesafen-d3: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Fomesafen-d3. This compound is the deuterated analog of Fomesafen, a selective herbicide. The incorporation of deuterium (d3) on the methoxy group makes it an ideal internal standard for quantitative analysis of Fomesafen in various matrices.

Chemical Structure and Properties

This compound shares a virtually identical chemical structure with Fomesafen, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methylsulfonyl group.

Chemical Structure of this compound

Note: The exact position of the deuterated methyl group is on the sulfonylamide nitrogen.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₇D₃ClF₃N₂O₆S | [1] |

| Molecular Weight | 441.80 g/mol | N/A |

| Appearance | White crystalline solid | [2] |

| Melting Point | 220-221 °C | [2] |

| pKa | 2.83 | [3] |

| Solubility (in water at 20°C) | ~50 mg/L (pH dependent) | [4] |

| LogP (octanol-water partition coeff.) | 2.9 (pH 1) | |

| Vapor Pressure (at 20°C) | <7.5 x 10⁻⁷ mmHg | |

| CAS Number (Fomesafen) | 72178-02-0 |

Note: The molecular weight of this compound is calculated based on the substitution of three protons with deuterons. Other physicochemical properties are for the non-deuterated Fomesafen and are expected to be very similar for this compound.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Fomesafen, and by extension this compound, acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its normal location in the plastid. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulated protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.

Signaling Pathway of PPO Inhibition

Caption: Mechanism of Fomesafen's herbicidal action via PPO inhibition.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, it can be inferred from the synthesis of Fomesafen and general deuteration techniques. The synthesis of Fomesafen typically involves the reaction of 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl chloride with methanesulfonamide.

To produce this compound, a deuterated methanesulfonamide (CD₃SO₂NH₂) would be used in the final step of the synthesis. Deuterated methanesulfonamide can be synthesized from deuterated methyl iodide (CD₃I) or other deuterated methylating agents.

Logical Workflow for this compound Synthesis

Caption: Inferred synthetic pathway for this compound.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Fomesafen in various samples, including environmental and biological matrices. The following are representative protocols for sample preparation and analysis.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a modified QuEChERS method suitable for the extraction of Fomesafen from solid matrices like soil or agricultural products.

Materials:

-

Homogenized sample (e.g., 10 g of soil or plant material)

-

This compound internal standard solution (e.g., 10 µg/mL in acetonitrile)

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).

-

Add 10 mL of ACN with 1% acetic acid.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fomesafen: Precursor ion (m/z) 437.0 → Product ion (m/z) 316.0

-

This compound: Precursor ion (m/z) 440.0 → Product ion (m/z) 319.0

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for Fomesafen analysis using this compound as an internal standard.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. The following provides an overview of the expected spectroscopic characteristics based on the data available for Fomesafen.

Mass Spectrometry (MS)

The mass spectrum of this compound will be a key identifier. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ will be observed at m/z 440.0, which is 3 units higher than that of Fomesafen (m/z 437.0). The fragmentation pattern in MS/MS will also show a corresponding 3-unit mass shift in fragments containing the deuterated methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons in Fomesafen (around 3.4 ppm) will be absent. The signals for the aromatic protons will remain largely unchanged. In the ¹³C NMR spectrum, the signal for the N-methyl carbon will be observed as a multiplet due to coupling with deuterium, and it may be slightly shifted upfield compared to the corresponding signal in Fomesafen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of Fomesafen. The most significant difference will be the C-D stretching vibrations, which will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) of the methyl group in Fomesafen.

Conclusion

This compound is an essential tool for the accurate and precise quantification of the herbicide Fomesafen in various analytical applications. Its chemical and physical properties are nearly identical to the parent compound, making it an excellent internal standard. This guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its chemical structure, properties, mechanism of action, and detailed experimental protocols for its use in quantitative analysis. While specific experimental data for this compound is limited, the information provided for Fomesafen serves as a reliable proxy for most applications.

References

Synthesis Pathway of Fomesafen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for Fomesafen-d3, a deuterated analog of the herbicide Fomesafen. The synthesis is a multi-step process involving etherification, nitration, and a final amidation step utilizing a deuterated reagent. This document outlines detailed experimental protocols derived from established synthesis methods for Fomesafen, along with a proposed route for the preparation of the key deuterated intermediate.

I. Overview of the Synthesis Pathway

The synthesis of this compound follows the same fundamental three-step route as its non-deuterated counterpart, Fomesafen. The key modification is the introduction of deuterium atoms in the final stage of the synthesis, specifically on the methanesulfonyl group.

The proposed overall synthesis is as follows:

-

Step 1: Etherification: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.

-

Step 2: Nitration: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid through the nitration of the product from Step 1.

-

Step 3: Amidation with a Deuterated Reagent: Synthesis of this compound by the amidation of the nitrated product from Step 2 with methanesulfonamide-d3.

II. Proposed Synthesis of Methanesulfonamide-d3

The synthesis of this compound necessitates the preparation of deuterated methanesulfonamide (CD₃SO₂NH₂). A feasible approach involves the preparation of methanesulfonyl chloride-d3 followed by amidation.

Synthesis of Methanesulfonyl Chloride-d3 (CD₃SO₂Cl)

One reported method for preparing methanesulfonyl chloride-d3 involves the anhydrous chlorination of dimethyl sulfoxide-d6 (DMSO-d6)[1].

-

Reactants: Dimethyl sulfoxide-d6, Chlorine gas.

-

Reaction Conditions: The reaction proceeds through anhydrous chlorination followed by aqueous chlorination. Trichloromethyl methyl sulfide-d3 is an intermediate in this reaction[1].

-

Yield: A yield of 52% for methanesulfonyl chloride-d3 has been reported[1].

Amidation of Methanesulfonyl Chloride-d3

Methanesulfonyl chloride-d3 can then be converted to methanesulfonamide-d3 by reaction with ammonia. This is a standard procedure for forming sulfonamides from sulfonyl chlorides.

III. Detailed Synthesis Pathway of this compound

The following sections provide detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Etherification of m-Hydroxybenzoic Acid

This step involves the Williamson ether synthesis to form the diaryl ether backbone of the molecule.

Experimental Protocol:

A preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid involves the reaction of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride in the presence of a crown ether phase-transfer catalyst and a mixed solvent system of dimethyl sulfoxide and toluene. The reaction proceeds through salt formation, followed by etherification at a temperature of 130-175°C, and finally acidification to yield the product with a reported yield of over 96%.

Step 2: Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

The second step is the regioselective nitration of the diaryl ether intermediate.

Experimental Protocol:

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is carried out using a mixture of nitric acid and sulfuric acid. In a continuous flow process using a droplet-based microreactor, a conversion of 83.03% and a selectivity of 79.52% were achieved at an optimized reaction temperature of 308 K[2][3]. Another patent describes a process with a nitration yield of up to 85% by using a directional nitration technology.

Step 3: Amidation to this compound

The final step to produce this compound involves the amidation of the nitrated intermediate with the previously synthesized methanesulfonamide-d3. This reaction typically proceeds via an acid chloride intermediate.

Experimental Protocol:

-

Formation of the Acid Chloride: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is subsequently removed under vacuum.

-

Amidation: The resulting acid chloride is dissolved in a suitable solvent like dry pyridine. Methanesulfonamide-d3 is then added, and the mixture is stirred, typically at room temperature overnight, to allow for the formation of the sulfonamide linkage. A patent describing the synthesis of Fomesafen reports a yield of over 95% for the amidation step when using a nanocatalyst.

IV. Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Fomesafen and its deuterated analog.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Precursor Synthesis | Synthesis of Methanesulfonyl Chloride-d3 | Dimethyl sulfoxide-d6, Chlorine | - | - | - | 52 | - |

| 1 | Etherification | m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride | Crown ether, DMSO/Toluene | 130-175 | - | >96 | - |

| 2 | Nitration | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Nitric acid, Sulfuric acid | 35 | - | 83.03 (Conversion) | 79.52 (Selectivity) |

| 3 | Amidation | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride, Methanesulfonamide-d3 | Pyridine, Nanocatalyst (optional) | Room Temperature | Overnight | >95 | >95 (crude) |

V. Synthesis Pathway Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis pathway for this compound.

References

The Environmental Fate and Degradation of Fomesafen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation of Fomesafen, a selective herbicide used for the control of broadleaf weeds. Due to the widespread use of its deuterated isotopologue, Fomesafen-d3, as an internal standard in environmental and residue analysis, this guide addresses its environmental behavior with the understanding that isotopic labeling is not expected to significantly alter its environmental degradation pathways. This document synthesizes available data on Fomesafen's persistence in soil and aquatic environments, its degradation through biotic and abiotic processes, and the primary metabolites formed. Detailed experimental protocols for key environmental fate studies are outlined, and degradation pathways are visualized to provide a clear understanding of its transformation in the environment. All quantitative data has been consolidated into tabular formats for ease of comparison and reference.

Introduction

Fomesafen is a member of the diphenyl ether class of herbicides, which acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in plants, leading to cell membrane disruption.[1][2] Its deuterated analogue, this compound, is utilized as an internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). While specific environmental fate studies on this compound are not prevalent in the literature, the kinetic isotope effect is generally not considered to significantly alter the environmental degradation rates and pathways of pesticides under environmental conditions. Therefore, the environmental fate of Fomesafen is presented here as a surrogate for this compound.

Fomesafen is characterized by its persistence in certain environmental compartments, particularly in aerobic soils, and its mobility, which poses a potential for groundwater contamination.[2][3] Its degradation is influenced by a combination of factors including soil type, pH, microbial activity, and sunlight.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. The key properties of Fomesafen are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide | |

| CAS Number | 72178-02-0 | |

| Molecular Formula | C₁₅H₁₀ClF₃N₂O₆S | |

| Molecular Weight | 438.76 g/mol | |

| Water Solubility | pH dependent: 91 mg/L (pH 5), 1200 mg/L (pH 7), 10,000 mg/L (pH 9) | |

| Vapor Pressure | < 8 x 10⁻⁸ mm Hg at 20 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.4 at pH 4 | |

| pKa | 2.83 |

Environmental Degradation Pathways

Fomesafen degrades in the environment through a combination of abiotic and biotic processes, including photodegradation, microbial degradation, and to a lesser extent, hydrolysis.

Abiotic Degradation

Hydrolysis: Fomesafen is stable to abiotic hydrolysis under environmentally relevant pH conditions (pH 4-9).

Photodegradation: Fomesafen is susceptible to photodegradation in water, although the process can be slow. The half-life for photodegradation in water has been reported to range from 49 to 289 days. In soil, photolysis is considered a more important dissipation process than biological degradation under aerobic conditions.

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of Fomesafen in soil and aquatic systems. The rate and pathway of microbial degradation are dependent on environmental conditions, particularly the presence of oxygen.

Aerobic Degradation: Under aerobic conditions, Fomesafen is persistent in soil, with half-lives ranging from 9 to 99 weeks. The degradation is primarily carried out by soil microorganisms.

Anaerobic Degradation: In contrast to aerobic conditions, Fomesafen degrades rapidly in anaerobic environments, with a reported half-life of less than 20 days.

The primary microbial degradation pathway involves the reduction of the nitro group to an amino group, followed by further transformations. Key degradation products identified include:

-

Fomesafen Amine: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide

-

Fomesafen Amino Acid: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid

-

Amino-fomesafen

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-amino-benzoic acid

One identified degradation pathway involves the reduction of the nitro group, followed by acetylation of the resulting amino group, dechlorination, and cleavage of the S-N bond. Another pathway suggests the reduction of the nitro group followed by the hydrolysis of the amide bond.

Environmental Fate and Mobility

Soil

Fomesafen is considered to be persistent and mobile in soil. Its persistence is highly variable and depends on soil type, with reported half-lives ranging from 63 to 527 days. The major routes of dissipation from soil are microbial degradation and leaching.

Adsorption and Leaching: Fomesafen has a high potential for leaching due to its relatively low adsorption to soil particles, particularly in soils with low organic matter and clay content. The soil organic carbon-water partitioning coefficient (Koc) values, a measure of the tendency of a chemical to bind to soil organic carbon, are indicative of its mobility.

Water

Due to its mobility in soil, Fomesafen can leach into groundwater and be transported to surface water via runoff. In aquatic environments, it is persistent under aerobic conditions but degrades rapidly under anaerobic conditions.

Quantitative Environmental Fate Data

The following tables summarize the quantitative data available for the environmental fate of Fomesafen.

Table 1: Degradation Half-Life of Fomesafen

| Medium/Condition | Half-Life (t₁/₂) | Reference(s) |

| Soil (Aerobic) | 9 to 99 weeks | |

| Soil (Anaerobic) | < 20 days | |

| Soil (Field Dissipation) | 50 to 150 days | |

| Aquatic (Aerobic) | 9 to 99 weeks | |

| Aquatic (Photodegradation) | 49 to 289 days | |

| Water/Sediment Systems (Aerobic/Anaerobic) | 4.3 to 8.2 days (water phase) |

Table 2: Soil Adsorption and Mobility of Fomesafen

| Parameter | Value Range | Soil Type(s) | Reference(s) |

| Partition Coefficient (Kd) | 0.51 - 2.45 | Loamy coarse sand to sandy clay loam |

Experimental Protocols

This section outlines the general methodologies for conducting key environmental fate studies for a pesticide like Fomesafen, based on internationally recognized guidelines.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of Fomesafen as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of Fomesafen (or this compound) to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to determine if the substance is hydrolytically stable.

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: Determine the rate of hydrolysis and the half-life at each pH.

Photodegradation in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of Fomesafen in water.

Methodology:

-

Test Solution Preparation: Prepare an aqueous solution of Fomesafen in sterile, purified water.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark.

-

Temperature Control: Maintain a constant temperature throughout the experiment.

-

Sampling: Collect samples from both the irradiated and control solutions at various time points.

-

Analysis: Quantify the concentration of Fomesafen and any photoproducts in the samples using an appropriate analytical method.

-

Data Analysis: Calculate the photodegradation rate constant and the half-life of Fomesafen.

Aerobic and Anaerobic Soil Metabolism (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of Fomesafen degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select and characterize representative agricultural soils (e.g., for texture, organic carbon content, pH, and microbial biomass).

-

Test Substance Application: Treat the soil samples with a known concentration of ¹⁴C-labeled Fomesafen to facilitate the tracking of the parent compound and its metabolites.

-

Incubation:

-

Aerobic: Incubate the soil at a constant temperature and moisture content, with continuous aeration. Trap any evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for Fomesafen and its degradation products using techniques such as HPLC with radiometric detection and LC-MS/MS for identification.

-

Bound Residue Analysis: Determine the amount of non-extractable (bound) ¹⁴C residues by combusting the extracted soil.

-

Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀) for Fomesafen and major metabolites, and propose a degradation pathway.

Conclusion

The environmental fate of Fomesafen is complex, with its persistence and mobility being key characteristics of concern. While stable to hydrolysis, it undergoes slow photodegradation and more significant microbial degradation. The latter is highly dependent on the presence of oxygen, with rapid degradation occurring under anaerobic conditions. The primary degradation pathway involves the reduction of the nitro group, leading to the formation of several metabolites. Due to its potential for leaching, the use of Fomesafen requires careful management to mitigate the risk of groundwater contamination. For this compound, it is assumed that its environmental fate mirrors that of the parent compound, although further studies could confirm this. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the environmental risk assessment of this herbicide.

References

- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C, N, and H isotope fractionation of the herbicide isoproturon reflects different microbial transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remediation of fomesafen contaminated soil by Bacillus sp. Za: Degradation pathway, community structure and bioenhanced remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomesafen-d3: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fomesafen-d3 is the deuterium-labeled form of Fomesafen. Deuterium labeling is a common practice in drug metabolism and pharmacokinetic studies to trace the fate of a molecule. The toxicological properties of a deuterated compound are generally considered to be very similar to its non-deuterated counterpart. This profile is based on the available toxicological data for Fomesafen.

Executive Summary

Fomesafen is a selective herbicide used for the control of broadleaf weeds.[1] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This technical guide provides an in-depth overview of the toxicological profile of Fomesafen, serving as a critical reference for researchers, scientists, and drug development professionals. The information compiled herein is based on a comprehensive review of available toxicological studies.

Mechanism of Action

Fomesafen exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX induces the formation of reactive oxygen species (ROS), which cause lipid peroxidation and disruption of cell membranes, ultimately leading to cell death. In mammalian systems, Fomesafen has been shown to induce apoptosis and increase ROS.

Caption: Fomesafen's inhibitory action on PPO leads to cellular damage.

Acute Toxicity

Fomesafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. It is, however, a severe eye irritant and a moderate skin irritant.

| Route of Exposure | Species | Value (LD50) | Classification |

| Oral | Rat | >5000 mg/kg | Slightly Toxic |

| Dermal | Rabbit | >2000 mg/kg | Low Toxicity |

| Inhalation | Rat | >5.2 mg/L | Low Toxicity |

| Irritation | Species | Result | |

| Eye | Rabbit | Severely irritating | |

| Skin | Rabbit | Moderately irritating | |

| Sensitization | Species | Result | |

| Dermal | Guinea Pig | Sensitizer |

Table 1: Acute Toxicity of Fomesafen

Experimental Protocols: Acute Toxicity Testing

Acute Oral Toxicity (LD50): The acute oral toxicity is typically determined using a method like the OECD 423 guideline. This involves the administration of a single high dose of the substance to a small number of animals, followed by observation for 14 days for signs of toxicity and mortality.

Dermal and Eye Irritation: These studies are generally conducted according to OECD guidelines 404 and 405, respectively. A small amount of the substance is applied to the skin or into the eye of a rabbit, and the level of irritation is scored over a set period.

Chronic Toxicity

The primary target organs following repeated exposure to Fomesafen are the liver and the hematological system.

| Species | Duration | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Key Findings |

| Rat | 90-day | 1 mg/kg/day | 5 mg/kg/day | Liver effects (hepatocyte hypertrophy), hematological changes. |

| Dog | 1-year | 1 mg/kg/day | 25 mg/kg/day | Liver effects, hematological changes. |

| Mouse | 18-month | 1 mg/kg/day | 5 mg/kg/day | Liver tumors (considered not relevant to humans). |

Table 2: Chronic Toxicity of Fomesafen

Genotoxicity

The available evidence suggests that Fomesafen is not genotoxic.

| Assay | Test System | Result |

| Ames Test | S. typhimurium | Negative |

| Chromosomal Aberration | Human Lymphocytes in vitro | Negative |

| Mouse Micronucleus | In vivo | Negative |

Table 3: Genotoxicity of Fomesafen

Experimental Protocol: Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of a chemical.

Caption: A simplified workflow of the Ames test for mutagenicity.

Carcinogenicity

Fomesafen is classified as "Not Likely to be Carcinogenic to Humans". Although liver tumors were observed in a mouse carcinogenicity study, the U.S. EPA's Cancer Assessment Review Committee (CARC) concluded that this finding is not relevant to human health.

Reproductive and Developmental Toxicity

Fomesafen has demonstrated reproductive and developmental effects, but generally at doses that also cause maternal toxicity.

| Study Type | Species | Key Findings |

| Two-Generation Reproduction | Rat | Decreased litter weight gain, decreased pup survival, and a reduced number of live-born pups at high doses. |

| Developmental | Rat | Post-implantation loss was observed. |

| Developmental | Rabbit | No evidence of increased susceptibility. |

Table 4: Reproductive and Developmental Toxicity of Fomesafen

Experimental Protocol: Developmental Toxicity Study

Developmental toxicity studies, such as those following OECD guideline 414, are designed to assess the potential for adverse effects on the developing fetus.

-

Dosing: Pregnant female animals are dosed with the test substance during the period of organogenesis.

-

Observation: Maternal animals are observed for clinical signs of toxicity.

-

Examination: Near the end of gestation, the fetuses are examined for external, visceral, and skeletal abnormalities.

Environmental Fate and Ecotoxicology

Fomesafen is persistent in the environment and has a high potential for leaching into groundwater.

-

Soil Persistence: The half-life of Fomesafen in soil can range from 63 to 527 days.

-

Mobility: Due to its properties, Fomesafen is likely to be mobile in soil and has the potential to reach groundwater.

-

Aquatic Toxicity: Fomesafen has low toxicity to freshwater fish. The EPA aquatic benchmark is 63 mg/L.

References

Fomesafen-d3 CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fomesafen-d3, a deuterated analog of the herbicide Fomesafen. This document outlines its chemical properties and provides context for its use in research settings.

Chemical Identity and Properties

This compound is the deuterium-labeled version of Fomesafen.[1] Fomesafen itself is a member of the diphenyl ether class of herbicides.[2] The key physical and chemical data for this compound and its parent compound, Fomesafen, are summarized in the table below. The deuteration of Fomesafen makes it a valuable tool in analytical and research applications, such as its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

| Property | Value |

| This compound | |

| Molecular Formula | C15H7D3ClF3N2O6S[1][3] |

| Molecular Weight | 441.78 g/mol |

| Fomesafen (Unlabeled) | |

| CAS Number | 72178-02-0 |

| Molecular Formula | C15H10ClF3N2O6S |

| Molecular Weight | 438.76 g/mol |

| Melting Point | 220-221 °C |

| pKa | 2.9 |

Mechanism of Action

Fomesafen acts as a selective herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of chlorophyll in plants. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species (ROS). These ROS cause lipid peroxidation of cell membranes, leading to rapid cell death and necrosis of the plant tissue.

Caption: Mechanism of Fomesafen via PPO inhibition.

Experimental Applications

Due to its isotopic labeling, this compound is an ideal internal standard for various analytical chemistry applications.

Experimental Workflow: Sample Analysis using this compound as an Internal Standard

The following workflow outlines a general procedure for the quantification of Fomesafen in a sample matrix using this compound as an internal standard.

Caption: Workflow for Fomesafen analysis with this compound.

Protocol: Solid Phase Extraction (SPE) for Sample Cleanup

A generic SPE protocol for the extraction of Fomesafen from a water sample is provided below. Note: This is a general guideline and may require optimization for specific sample matrices.

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the water sample (e.g., 100 mL), previously spiked with this compound, onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the analytes (Fomesafen and this compound) with 5 mL of methanol.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

References

Fomesafen-d3: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Fomesafen-d3, a deuterated isotopologue of the herbicide Fomesafen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Physicochemical Properties

This compound shares most of its physicochemical properties with its non-deuterated counterpart, Fomesafen. The primary difference lies in its molecular weight due to the inclusion of three deuterium atoms. For the purpose of this guide, it is assumed that the deuteration is on the methylsulfonyl group (-SO₂-CD₃).

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for clear comparison.

| Property | Value |

| Chemical Formula | C₁₅H₇D₃ClF₃N₂O₆S |

| Molecular Weight | 441.80 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 220-221 °C[1][2][3] |

| Water Solubility | pH dependent: ~50 mg/L in distilled water; solubility increases with higher pH |

| pKa | 2.83 - 2.9 |

| Log P (Octanol/Water Partition Coefficient) | 2.9 (at pH 1) |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established scientific principles and regulatory guidelines.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, as outlined in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath or shaker, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibrium is reached, the solution is allowed to stand, and then an aliquot of the supernatant is centrifuged to remove any suspended particles.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment is performed at different pH values to assess the pH-dependent solubility.

-

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, following OECD Guideline 112.

-

Apparatus: pH meter with a combination electrode, temperature probe, automatic titrator or burette, and a thermostated reaction vessel.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored continuously as the titrant is added.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Log P Determination (OECD Guideline 107/117)

The n-octanol/water partition coefficient (Log P) of this compound can be determined using the shake-flask method (OECD 107) or the HPLC method (OECD 117).

-

Shake-Flask Method (OECD 107):

-

A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

-

A known volume of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of the mechanism of action of Fomesafen and typical experimental workflows for its synthesis and analysis.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Fomesafen acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

General Synthesis Workflow of Fomesafen

The synthesis of Fomesafen typically involves a multi-step process. A general workflow is outlined below, based on common synthetic routes.

Analytical Workflow for this compound Quantification

A typical analytical workflow for the quantification of this compound in a sample matrix (e.g., soil, water, biological tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented below. This compound is often used as an internal standard for the quantification of Fomesafen.

References

Technical Guide: Solubility of Fomesafen-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fomesafen-d3 in organic solvents. This compound, the deuterated analog of Fomesafen, is a crucial internal standard for quantitative analysis in various research and development applications. Understanding its solubility is paramount for accurate sample preparation and analysis. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to its non-deuterated counterpart, Fomesafen. This guide presents available data for Fomesafen and provides detailed experimental protocols for determining solubility.

Core Concepts: Fomesafen and this compound

Fomesafen is a selective herbicide belonging to the diphenyl ether class. It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and ultimately, plant death.[1][2] this compound is a stable isotope-labeled version of Fomesafen, where three hydrogen atoms on the methylsulfonyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[3]

Solubility of Fomesafen in Organic Solvents

The following table summarizes the available quantitative solubility data for Fomesafen in various organic solvents. It is important to note that these values are for the non-deuterated Fomesafen and are provided as a close approximation for this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Acetone | 20 | 300,000 | |

| Methanol | 20 | 25,000 | |

| Dichloromethane | 20 | 10,000 | |

| Xylene | 20 | 1,900 | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50,000 |

Note: The significant difference in solubility across various solvents highlights the importance of selecting an appropriate solvent system for specific applications to ensure complete dissolution and accurate quantification.

Experimental Protocols for Solubility Determination

Determining the precise solubility of this compound in a specific organic solvent requires a systematic experimental approach. The following protocol outlines a general procedure based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard grade)

-

High-purity organic solvent(s) of interest (e.g., HPLC grade)

-

Volumetric flasks and pipettes (calibrated)

-

Scintillation vials or glass tubes with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (accurate to ±0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method used for the calibration standards.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Mechanism of Action: Fomesafen Inhibition of Protoporphyrinogen Oxidase

Caption: Fomesafen inhibits the PPO enzyme, leading to cellular damage.

Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the solubility of a compound.

References

Fomesafen-d3: A Technical Guide to Isotopic Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic enrichment and chemical purity of Fomesafen-d3, a deuterated internal standard crucial for quantitative analytical studies. While specific batch data is proprietary and not publicly available, this document presents typical specifications and detailed experimental protocols relevant to the quality control of this compound.

This compound is the deuterium-labeled version of Fomesafen, a selective herbicide.[1] In analytical chemistry, deuterated standards are essential for isotope dilution mass spectrometry, a highly accurate method for quantifying the amount of a substance in a sample.[1] The stable isotope-labeled internal standard is added to a sample at a known concentration and is used to correct for analyte loss during sample preparation and instrumental analysis.[2]

Quantitative Data Summary

The quality of an isotopically labeled internal standard is defined by its isotopic enrichment and its chemical purity. High isotopic enrichment ensures a distinct mass difference from the unlabeled analyte, while high chemical purity guarantees that the standard itself does not introduce interfering impurities.[3]

The following tables present illustrative data that are representative of a high-quality this compound analytical standard.

Table 1: Illustrative Isotopic Enrichment of this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥98 atom % D |

| d0 Content | <0.5% |

| d1 Content | <1.0% |

| d2 Content | <2.0% |

Table 2: Illustrative Chemical Purity of this compound

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥99.0% | HPLC-DAD |

| Major Impurity | Unlabeled Fomesafen | LC-MS/MS |

| Other Impurities | <0.5% | HPLC-DAD |

| Residual Solvents | Per ICH Q3C | GC-MS |

Experimental Protocols

The determination of isotopic enrichment and chemical purity requires robust and validated analytical methods. The following protocols are based on established techniques for the analysis of Fomesafen and its isotopically labeled analogues.

Determination of Isotopic Enrichment by Mass Spectrometry

This method determines the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.

Procedure:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: A small volume of the sample solution is injected into the LC system to separate the this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the this compound peak.

-

Data Analysis: The isotopic cluster of the molecular ion of this compound is analyzed. The relative intensities of the peaks corresponding to the unlabeled Fomesafen (d0) and the different deuterated species (d1, d2, d3, etc.) are measured. The isotopic enrichment is calculated based on the relative abundance of the d3 isotopologue compared to all other isotopologues.[1]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of this compound and identifies any impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-gradient program is used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 290 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard and Sample Preparation: A standard solution of this compound is prepared at a known concentration. The sample to be tested is also prepared at a similar concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The chromatograms are recorded. The area of the main peak corresponding to this compound is measured, along with the areas of any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualization of Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control and release of a batch of this compound.

Caption: Quality Control Workflow for this compound.

References

Methodological & Application

Application Note: Standard Operating Procedure for the Analysis of Fomesafen in Water by Solid-Phase Extraction and LC-MS/MS using Fomesafen-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of the herbicide Fomesafen in water samples. The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fomesafen-d3, a deuterated analog, is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The limit of quantitation (LOQ) for this method is 0.1 µg/L in water.[1]

Principle and Applicability

Fomesafen is a post-emergence herbicide used to control broad-leaved weeds in various crops.[2] Its potential to contaminate surface and drinking water necessitates a sensitive and robust analytical method for monitoring.

This method is applicable to the determination of Fomesafen in various water matrices, including drinking, surface, and groundwater. The core of the procedure involves enriching the analyte from a large volume of water using a C18 solid-phase extraction disk or cartridge.[1] The extract is then analyzed by a highly selective and sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard method with this compound.

Apparatus and Reagents

2.1 Apparatus

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Solid-Phase Extraction (SPE) vacuum manifold.

-

Rotary evaporator or nitrogen evaporation system.

-

Analytical balance (4-decimal place).

-

Vortex mixer and ultrasonic bath.

-

Class A volumetric flasks and pipettes.

-

Autosampler vials (1.5 mL) with caps.

-

Disposable syringes and syringe filters (0.45 µm).

2.2 Reagents and Standards

-

Fomesafen analytical reference standard (≥98% purity).

-

This compound internal standard (≥98% purity).

-

Solvents: Methanol, Acetonitrile (HPLC or MS grade).

-

Reagent Water: HPLC grade or equivalent, free of interferences.

-

Acids: Formic acid (≥98%), Phosphoric acid (reagent grade).[3]

-

SPE Cartridges: C18 cartridges, 500 mg.[1]

-

Gases: High-purity nitrogen for solvent evaporation and as a collision/desolvation gas for the MS.

Experimental Protocol

3.1 Preparation of Standard Solutions

-

Primary Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of Fomesafen and this compound standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in amber bottles.

-

Intermediate Standard Solutions (10 mg/L): Pipette 1.0 mL of each primary stock solution into separate 100 mL volumetric flasks and dilute to volume with methanol.

-

Working Standard & Internal Standard Spiking Solution (1 µg/mL): Prepare by diluting the intermediate solutions. This solution will be used for fortifying samples and preparing the calibration curve.

-

Calibration Standards: Prepare a series of calibration standards ranging from 0.05 µg/L to 10 µg/L by spiking appropriate volumes of the working standard solution into reagent water and processing them alongside the samples.

3.2 Sample Preparation (Solid-Phase Extraction)

-

Sample Collection & Fortification: Collect a 500 mL water sample. Prior to extraction, spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1.0 µg/mL solution to achieve a concentration of 0.1 µg/L).

-

Acidification: Adjust the sample pH to 3 using phosphoric acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of reagent water (pH 3), ensuring the cartridge does not go dry.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned cartridge under vacuum at a flow rate of approximately 10-20 mL/min.

-

Cartridge Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water.

-

Elution: Elute the analytes from the cartridge by passing 10 mL of methanol, collecting the eluate in a 50 mL round-bottom flask.

-

Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C.

-

Reconstitution: Re-dissolve the dried residue in 1.0 mL of the initial mobile phase (e.g., 30:70 acetonitrile:water). Vortex to mix, sonicate for 2 minutes, and transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: LC Method Parameters

| Parameter | Value |

|---|---|

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

| Gradient | 0 min (30% B), 10 min (95% B), 12 min (95% B), 12.1 min (30% B), 15 min (30% B) |

Table 2: MS/MS Method Parameters and MRM Transitions

| Parameter | Value |

|---|---|

| MS System | Agilent 6410 QQQ, Sciex 6500, or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2.0 kV |

| Source Temp. | 140 °C |

| Desolvation Temp. | 550 °C |

| Desolvation Gas Flow | 1100 L/hr |

| Collision Gas | Nitrogen |

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Use |

| Fomesafen | 437.0 | 316.0 | 100 | -25 | Quantifier |

| 437.0 | 195.0 | 100 | -35 | Qualifier | |

| This compound | 440.0 | 316.0 | 100 | -25 | Internal Standard |

Note: MRM transitions are based on the structure of Fomesafen and its known fragmentation patterns. The precursor ion for Fomesafen is [M-H]⁻ at m/z 436.98. This compound will have a precursor ion of m/z ~440. Product ions and collision energies should be optimized empirically.

Table 3: Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Quantitation (LOQ) | 0.1 µg/L | |

| Limit of Detection (LOD) | ~0.03 µg/L | Estimated as LOQ/3 |

| Recovery | 91 - 133 % | |

| Precision (%RSD) | < 15% |

| Linearity (r²) | > 0.995 | |

Visualizations

References

Application of Fomesafen-d3 in Agricultural Soil Testing

Application Note

Introduction

Fomesafen is a widely used herbicide for the control of broadleaf weeds in various agricultural settings.[1] Monitoring its residues in soil is crucial for assessing environmental persistence, potential carryover to subsequent crops, and ensuring food safety.[2][3] The accuracy and reliability of analytical methods for quantifying Fomesafen in complex matrices like soil are paramount. The use of an isotopically labeled internal standard, such as Fomesafen-d3, is a well-established technique to improve the precision and accuracy of such analyses, particularly when using mass spectrometry-based methods.[4] this compound, being structurally identical to Fomesafen but with a different mass due to the presence of deuterium atoms, co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and analysis. This allows for effective correction of any analyte loss or signal suppression/enhancement, leading to more robust and reliable quantification.

This application note provides a detailed protocol for the determination of Fomesafen in agricultural soil using this compound as an internal standard. The methodology is based on solid-liquid extraction (SLE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

A known amount of this compound internal standard is added to a soil sample prior to extraction. The soil is then extracted with an appropriate solvent mixture to isolate both Fomesafen and this compound. The extract is subsequently cleaned up and concentrated before being analyzed by LC-MS/MS. By comparing the peak area ratio of Fomesafen to this compound in the sample to that of a calibration curve prepared with known concentrations of both compounds, the concentration of Fomesafen in the original soil sample can be accurately determined.

Data Presentation

The following table summarizes typical performance data for the analysis of Fomesafen in agricultural soil using this compound as an internal standard.

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Linearity (R²) | > 0.995 |

| Recovery | 92% - 108% |

| Precision (RSD) | < 10% |

| Matrix Effect | Minimal (compensated by internal standard) |

Experimental Protocols

1. Reagents and Materials

-

Fomesafen analytical standard (>98% purity)

-

This compound internal standard (>98% purity, isotopic purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Sodium chloride (NaCl)

-

0.22 µm syringe filters

2. Standard Solution Preparation

-

Fomesafen Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fomesafen standard and dissolve in 100 mL of methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Fomesafen stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL. Spike each calibration standard with the this compound internal standard at a constant concentration (e.g., 20 ng/mL).

3. Soil Sample Preparation and Extraction (QuEChERS-based method)

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to the soil sample.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Fomesafen: Precursor ion (m/z) 437.0 -> Product ion 1 (m/z) 358.0, Product ion 2 (m/z) 282.0

-

This compound: Precursor ion (m/z) 440.0 -> Product ion 1 (m/z) 361.0, Product ion 2 (m/z) 285.0

-

Mandatory Visualization

Caption: Workflow for the analysis of Fomesafen in soil using this compound.

Caption: Rationale for using this compound as an internal standard.

References

- 1. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Fomesafen-d3 in Metabolic Studies of Fomesafen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen is a widely used herbicide for the control of broadleaf weeds in various crops. Understanding its metabolic fate is crucial for assessing its environmental impact and potential risks to non-target organisms, including humans. Fomesafen-d3, a deuterium-labeled internal standard, is an indispensable tool in the accurate quantification of fomesafen and its metabolites in complex biological and environmental matrices. Its use in isotope dilution mass spectrometry methods significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the use of this compound in in vitro metabolic studies of fomesafen, focusing on sample preparation, LC-MS/MS analysis, and data interpretation.

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Fomesafen and a Key Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fomesafen | 437.0 | 316.0 | 25 |

| This compound | 440.0 | 319.0 | 25 |

| Fomesafen Amine | 407.0 | 286.0 | 30 |

Note: These parameters are illustrative and may require optimization based on the specific LC-MS/MS instrument used.

Table 2: Representative Recovery and Matrix Effect Data for Fomesafen Analysis using this compound

| Matrix | Spiked Concentration (ng/mL) | Recovery (%) without Internal Standard | Recovery (%) with this compound Internal Standard | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with this compound Internal Standard |

| Rat Liver Microsomes | 10 | 75.2 | 98.5 | -24.8 | -1.5 |

| 100 | 80.1 | 101.2 | -19.9 | +1.2 | |

| Human Hepatocytes | 10 | 68.9 | 99.1 | -31.1 | -0.9 |

| 100 | 72.5 | 100.5 | -27.5 | +0.5 |

This data is representative and illustrates the utility of this compound in mitigating matrix effects and improving recovery.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Fomesafen in Liver Microsomes

Objective: To investigate the phase I metabolism of fomesafen using liver microsomes from different species and to identify potential metabolites.

Materials:

-

Fomesafen

-

This compound (as internal standard)

-

Liver microsomes (e.g., rat, mouse, human)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) containing:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Liver microsomes (final concentration 0.5 mg/mL)

-

Fomesafen (final concentration 1 µM, added from a stock solution in DMSO or ACN; final solvent concentration ≤ 1%)

-

-

Prepare control incubations:

-

Without NADPH regenerating system (to assess non-enzymatic degradation)

-

Without fomesafen (blank matrix)

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).

-

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of fomesafen and its potential metabolites. Utilize the transitions specified in Table 1.

-

Protocol 2: Analysis of Fomesafen and its Metabolites in In Vitro Samples using LC-MS/MS with this compound Internal Standard

Objective: To quantify the concentration of fomesafen and its metabolites over time from in vitro metabolism assays.

Instrumentation and Conditions:

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate fomesafen from its metabolites (e.g., start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of calibration standards of fomesafen and any available metabolite standards in the same matrix as the final sample extracts (e.g., reconstituted blank matrix from a control incubation).

-

Spike each calibration standard with the same concentration of this compound as used in the samples.

-

The concentration range should encompass the expected concentrations in the study samples.

-

-

Sample Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

-

Data Processing:

-

Integrate the peak areas for fomesafen, its metabolites, and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of fomesafen and its metabolites in the unknown samples using the regression equation from the calibration curve.

-

Visualizations

Caption: Proposed metabolic pathway of Fomesafen.

Caption: Experimental workflow for in vitro Fomesafen metabolism.

Application Note and Protocol: Solid-Phase Extraction of Fomesafen-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fomesafen is a herbicide used for the post-emergence control of broad-leaf weeds.[1] Its detection in environmental samples is crucial for monitoring and regulatory purposes. Fomesafen-d3 is a deuterated internal standard used for the accurate quantification of Fomesafen in various matrices. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from aqueous samples using C18 cartridges. The methodology is adapted from established protocols for Fomesafen and incorporates best practices for SPE method development.

Data Presentation

Quantitative analysis of this compound recovery and method performance should be recorded to ensure data quality. The following table provides a template for summarizing such data.

| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | RSD (%) | n |

| This compound | 0.1 | 3 | ||

| This compound | 1.0 | 3 | ||

| This compound | 10 | 3 |

RSD: Relative Standard Deviation

Experimental Protocol

This protocol is designed for the extraction of this compound from water samples.

Materials and Reagents:

-

SPE Cartridge: C18 SPE Cartridge

-

Reagents:

-

Methanol (HPLC Grade)

-

Deionized Water (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid

-

Potassium Nitrate

-

-

Equipment:

-

Solid-Phase Extraction Vacuum Manifold

-

Vacuum Pump

-

Rotary Evaporator or Nitrogen Evaporator

-

Autosampler Vials

-

HPLC with UV or Mass Spectrometric Detector

-

Procedure:

-

SPE Cartridge Conditioning:

-

Sample Preparation and Loading:

-

For a 500 mL water sample, add a known amount of this compound standard.

-

Adjust the sample pH to approximately 3 with phosphoric acid.[2]

-

Load the prepared sample onto the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering substances.

-

Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

-

-

Elution:

-

Elute the retained this compound from the cartridge with 10 mL of methanol into a collection tube.[2]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the methanol eluate to dryness using a rotary evaporator with a water bath temperature not exceeding 40°C or under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of a suitable mobile phase, for example, a mixture of acetonitrile and water (30:70 v/v).

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-